molecular formula C24H19N5O3S B2587808 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 886941-35-1

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2587808
CAS No.: 886941-35-1
M. Wt: 457.51
InChI Key: JRYQRBPWQRVIFH-UHFFFAOYSA-N
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Description

The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential applications in various scientific fields. This compound integrates functional groups such as furan, pyrrole, and triazole, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves a multi-step process:

  • Formation of the Triazole Ring: : The starting material undergoes cyclization to form the 1,2,4-triazole core. This reaction is usually conducted in a solvent like dimethyl sulfoxide (DMSO) under heating conditions.

  • Attachment of the Furan and Pyrrole Rings: : The furan and pyrrole rings are introduced through nucleophilic substitution reactions.

  • Thioether Formation: : The sulfur linkage is formed via a nucleophilic attack by a thiol group on the triazole ring, creating the sulfanyl bridge.

  • Final Acylation: : The acetamide moiety is incorporated through an acylation reaction with the 4-phenoxyphenyl group.

Industrial Production Methods

In an industrial setting, the production process would be scaled up using continuous flow techniques and optimized reaction conditions to ensure high yield and purity. The reactions are carefully monitored using advanced analytical methods like HPLC and NMR.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan and pyrrole rings can undergo oxidation, leading to ring-opening reactions.

  • Reduction: : The compound can be reduced at various sites, particularly the triazole ring, under catalytic hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at multiple positions, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C)

  • Substitution Reagents: : Halides (Cl, Br) for nucleophilic substitution, nitrating agents (HNO3) for electrophilic substitution

Major Products

  • Oxidation: : Carboxylic acids, aldehydes

  • Reduction: : Amines, alcohols

  • Substitution: : Halogenated or nitrated derivatives

Scientific Research Applications

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has applications across various scientific disciplines:

  • Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: : Studied for its potential as a bioactive compound with antimicrobial properties.

  • Medicine: : Investigated as a potential therapeutic agent due to its unique structural features.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors in biological systems

  • Pathways: : It can interfere with enzyme activity, disrupt cellular processes, or bind to receptors, thereby modulating physiological responses.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds

  • 3-(5-Phenyl-1H-pyrrol-2-yl)-4-(furan-2-yl)-4H-1,2,4-triazole: : Lacks the sulfanyl and phenoxyphenyl groups.

  • 4-(1H-Pyrrol-2-yl)-5-(furan-2-yl)-1,2,4-triazole-3-thiol: : Contains a thiol instead of a thioether linkage.

  • N-(4-Methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: : Differing in the substituent on the phenyl ring.

This detailed exploration should provide a solid foundation for understanding the compound and its relevance in various scientific contexts. What’s particularly fascinating to you about this compound?

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3S/c30-22(25-18-10-12-20(13-11-18)32-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-31-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYQRBPWQRVIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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